Chloroacetyl-l-alanine

Overview

Description

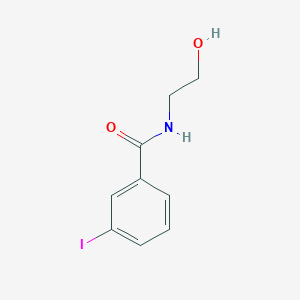

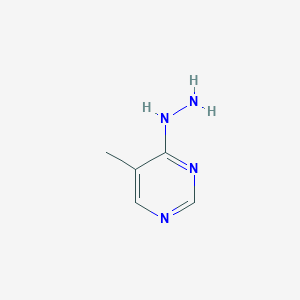

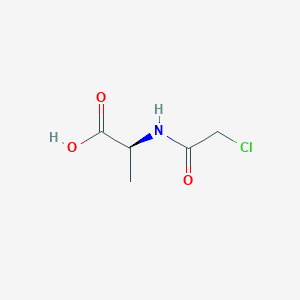

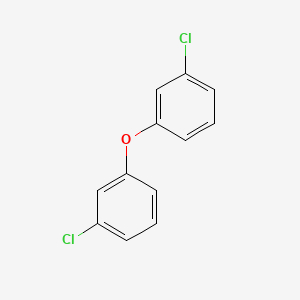

Chloroacetyl-l-alanine is an alanine derivative . It has the molecular formula C5H8ClNO3 . Its average mass is 165.575 Da and its monoisotopic mass is 165.019272 Da .

Synthesis Analysis

The synthesis of L-alanine, a related compound, has been studied extensively. For instance, L-alanine can be produced from pyruvate by transamination . In industry, L-alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase . A triple-enzyme system was developed to biosynthesize L-alanine from cis-butenedioic anhydride .Molecular Structure Analysis

The molecular structure of Chloroacetyl-l-alanine is defined by its molecular formula, C5H8ClNO3 . The structure of a related compound, L-alanine, has been studied in detail. For example, a 2.11-Å crystal structure of full-length AlaA, a major bacterial alanine aminotransferase, has been reported .Scientific Research Applications

- Chloroacetyl-l-alanine has demonstrated significant anti-proliferative effects against cancer cells. In particular, it exhibits promising activity against human lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) cells .

- In vitro studies have shown that Chloroacetyl-l-alanine inhibits the growth and proliferation of important human pathogens, including Enterococcus faecalis, Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, Streptococcus mutans, and Vibrio cholerae .

- Chloroacetyl-l-alanine has been explored for its ability to prevent kidney stone formation (urolithiasis). It acts through nucleation inhibition, aggregation inhibition, and oxalate depletion .

- An in vitro cell culture–based kidney stone dissolution model validated its therapeutic efficacy in treating urolithiasis .

- L-alanine, the parent compound of Chloroacetyl-l-alanine, is a promising nonlinear optical material .

- Due to its physiological functionality and pharmacological significance, Chloroacetyl-l-alanine could serve as a potential ingredient in pharmaceutical formulations .

Anti-Proliferative Properties

Anti-Bacterial Activity

Anti-Urolithiatic Potential

Nonlinear Optical Material

Pharmaceutical Ingredient

Food and Personal Care Products

Mechanism of Action

Target of Action

Chloroacetyl-l-alanine, like other acetylated amino acids, primarily targets enzymes and proteins in the body. The presence of the acetyl group allows it to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity

Mode of Action

The mode of action of Chloroacetyl-l-alanine involves its interaction with its targets, primarily enzymes and proteins. The acetyl group in the compound can form hydrogen bonds with these targets, potentially altering their function

Biochemical Pathways

Chloroacetyl-l-alanine likely affects several biochemical pathways due to its ability to interact with a variety of enzymes and proteins. One potential pathway is the metabolism of alanine, an amino acid. Alanine is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . Chloroacetyl-l-alanine, due to its structural similarity to alanine, may interact with enzymes involved in these pathways, potentially affecting their function.

Pharmacokinetics

This would involve absorption into the bloodstream, distribution throughout the body, metabolism by enzymes, and eventual excretion

Result of Action

These could include alterations in enzyme activity, changes in cellular metabolism, and potential effects on immune function .

Action Environment

The action of Chloroacetyl-l-alanine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other molecules can influence its action. For example, in a brine solution, Chloroacetyl-l-alanine can efficiently acetylate amines, leading to the formation of amide derivatives .

properties

IUPAC Name |

(2S)-2-[(2-chloroacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAQFYLADZNZHZ-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloroacetyl-l-alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B3150543.png)

![[4-[(3-Fluorophenyl)methoxy]phenyl]methanol](/img/structure/B3150565.png)